molecular formula C12H13F2N3OS B152395 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol CAS No. 135272-34-3

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol

Cat. No. B152395
CAS RN: 135272-34-3
M. Wt: 285.32 g/mol
InChI Key: XAIWELGWMZINMU-PRHODGIISA-N
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Description

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, also known as DFB, is a chemical compound that has gained attention in scientific research due to its unique properties. DFB is a triazole-based compound that has been found to have potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is not fully understood. However, studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol interacts with various enzymes and proteins in cells, leading to the inhibition of their activity. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of ergosterol biosynthesis enzymes, leading to the disruption of fungal cell membrane integrity. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of histone deacetylases, leading to the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have various biochemical and physiological effects. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt cell membrane integrity, leading to the inhibition of fungal growth. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In insects, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt the activity of acetylcholinesterase, leading to the inhibition of nerve impulse transmission.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its relatively simple synthesis process. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be synthesized using commercially available starting materials and can be obtained in high yields. Another advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its broad range of potential applications in various scientific fields.
One limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its limited solubility in water. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. Another limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its potential toxicity. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to be toxic to some organisms, including fish and bees.

Future Directions

There are many potential future directions for research on 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol. In medicine, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as an antifungal and anticancer agent. In agriculture, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a pesticide and herbicide. In materials science, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a ligand in the synthesis of MOFs.
Conclusion:
In conclusion, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, or 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, is a chemical compound that has potential applications in various scientific fields. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have antifungal and anticancer activity in medicine, insecticidal and herbicidal activity in agriculture, and potential use as a ligand in the synthesis of MOFs in materials science. Further research is needed to fully understand the mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its potential applications in various scientific fields.

Scientific Research Applications

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have potential applications in various scientific fields. In medicine, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as an antifungal agent. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has antifungal activity against various strains of fungi, including Candida albicans. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use in cancer treatment. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has anticancer activity against various cancer cell lines.
In agriculture, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as a pesticide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has insecticidal activity against various insect pests, including aphids and whiteflies. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use as a herbicide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has herbicidal activity against various weed species.
In materials science, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be used as a ligand in the synthesis of MOFs.

properties

CAS RN

135272-34-3

Product Name

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol

Molecular Formula

C12H13F2N3OS

Molecular Weight

285.32 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1

InChI Key

XAIWELGWMZINMU-PRHODGIISA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S

synonyms

2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol
DFPMTB

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (2RS,3SR)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)methyloxirane (7.0 g), methyl 3-mercaptopropionate (30.8 ml) and 28% sodium methylate-methanol solution (19.6 ml) in methanol (210 ml) was refluxed for 2 hours. 28% Sodium methylate methanolic solution (9.8 ml) was added to the resultant solution and refluxed for 1 hour. Thereafter, methyl 3-mercaptopropionate (4 ml) was added to the resultant solution and refluxed for 2 hours. After ice-cooling, the reaction mixture was diluted with water (100 ml) and neutralized with 5% aqueous phosphate solution, and extracted with methylene chloride (200 ml×2). The extract was dried over anhydrous sodium sulfate and distilled off the solvent under reduced pressure. The residue was subjected to a silica gel column chromatography (4×50cm), eluting with ethyl acetate-hexane (3:1). The collected fractions of the object compound were concentrated and ethyl ether was added to the residue to obtain (2RS,3 RS)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2butanol (5.5 g) as colorless needles.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step Two
Name
sodium methylate methanol
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
9.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2RS,3 RS)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2butanol

Synthesis routes and methods II

Procedure details

A methanol (2.0 ml) solution containing (2RS,3RS)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (0.05 g), methyl 3-mercaptopropionate (0.11 ml) and a 28% sodium methylate-methanol solution (0.14 ml) was refluxed for 1.0 hour. The reaction mixture was cooled, to which was added water (10 ml). The mixture was neutralized with 1N aqueous solution of hydrochloric acid, followed by extraction with methylene chloride (5.0 ml×twice). The extract solution was dried over anhydrous sodium sulfate, then the solvent was distilled off. The residue was subjected to a silica gel chromatography (2.5 cm×5 cm), followed by elution with ethyl acetate-hexane (1:2). The object fraction was concentrated, to which was added ethyl acetate to give (2RS,3RS)-2-(2,4-difluorophenyl)-3-mercapto-1-[(1H)-1,2,4-triazol-1-yl]-2-butanol (0.030 g) as colorless needles.
Name
sodium methylate methanol
Quantity
0.14 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.11 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
(2RS,3RS)-2-(2,4-difluorophenyl)-3-mercapto-1-[(1H)-1,2,4-triazol-1-yl]-2-butanol

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